molecular formula C15H19NO5 B8768946 Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B8768946
M. Wt: 293.31 g/mol
InChI Key: AFTYPDGGRQCPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705001B2

Procedure details

A solution of dimethyl itaconate (4.08 g, 25.8 mmol) in MeOH (3.2 mL) was added to a solution of 2,4-dimethoxybenzylamine (4.32 g, 25.8 mmol) in MeOH (9.6 mL) via cannula at room temperature. After 18 h at room temperature the reaction was concentrated in vacuo to afford crude 1-(2,4-dimethoxybenzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a viscous oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7]C)=O)=[CH2:3].[CH3:12][O:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17]>CO>[CH3:11][O:10][C:1]([CH:2]1[CH2:4][C:5](=[O:7])[N:17]([CH2:16][C:15]2[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:14]=2[O:13][CH3:12])[CH2:3]1)=[O:9]

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
4.32 g
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
3.2 mL
Type
solvent
Smiles
CO
Name
Quantity
9.6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 18 h at room temperature the reaction was concentrated in vacuo
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CN(C(C1)=O)CC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07705001B2

Procedure details

A solution of dimethyl itaconate (4.08 g, 25.8 mmol) in MeOH (3.2 mL) was added to a solution of 2,4-dimethoxybenzylamine (4.32 g, 25.8 mmol) in MeOH (9.6 mL) via cannula at room temperature. After 18 h at room temperature the reaction was concentrated in vacuo to afford crude 1-(2,4-dimethoxybenzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a viscous oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7]C)=O)=[CH2:3].[CH3:12][O:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17]>CO>[CH3:11][O:10][C:1]([CH:2]1[CH2:4][C:5](=[O:7])[N:17]([CH2:16][C:15]2[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:14]=2[O:13][CH3:12])[CH2:3]1)=[O:9]

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
4.32 g
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
3.2 mL
Type
solvent
Smiles
CO
Name
Quantity
9.6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 18 h at room temperature the reaction was concentrated in vacuo
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CN(C(C1)=O)CC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.